molecular formula C10H16BNO2 B6246369 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile CAS No. 334918-16-0

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile

Cat. No. B6246369
CAS RN: 334918-16-0
M. Wt: 193.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This is a boronic acid derivative commonly used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile” are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions . It can react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo several types of reactions. It can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile involves the reaction of 2-methyl-3-bromoacrylonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-3-bromoacrylonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-bromoacrylonitrile (1.0 g, 6.2 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 g, 9.4 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under nitrogen atmosphere.", "Step 2: Add Pd(PPh3)4 (0.2 g, 0.17 mmol) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: After completion of the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure.", "Step 4: The crude product is purified by column chromatography using hexane/ethyl acetate as eluent to obtain 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile as a yellow oil (yield: 80%)." ] }

CAS RN

334918-16-0

Product Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile

Molecular Formula

C10H16BNO2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.